

SNAP 94847 Hydrochloride: A Deep Dive into its Role in Appetite Regulation

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

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This technical guide provides a comprehensive analysis of **SNAP 94847 hydrochloride**, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for obesity and metabolic disorders. This document details the mechanism of action, summarizes key preclinical findings, outlines experimental methodologies, and illustrates the underlying signaling pathways.

Introduction: The Melanin-Concentrating Hormone System and Appetite

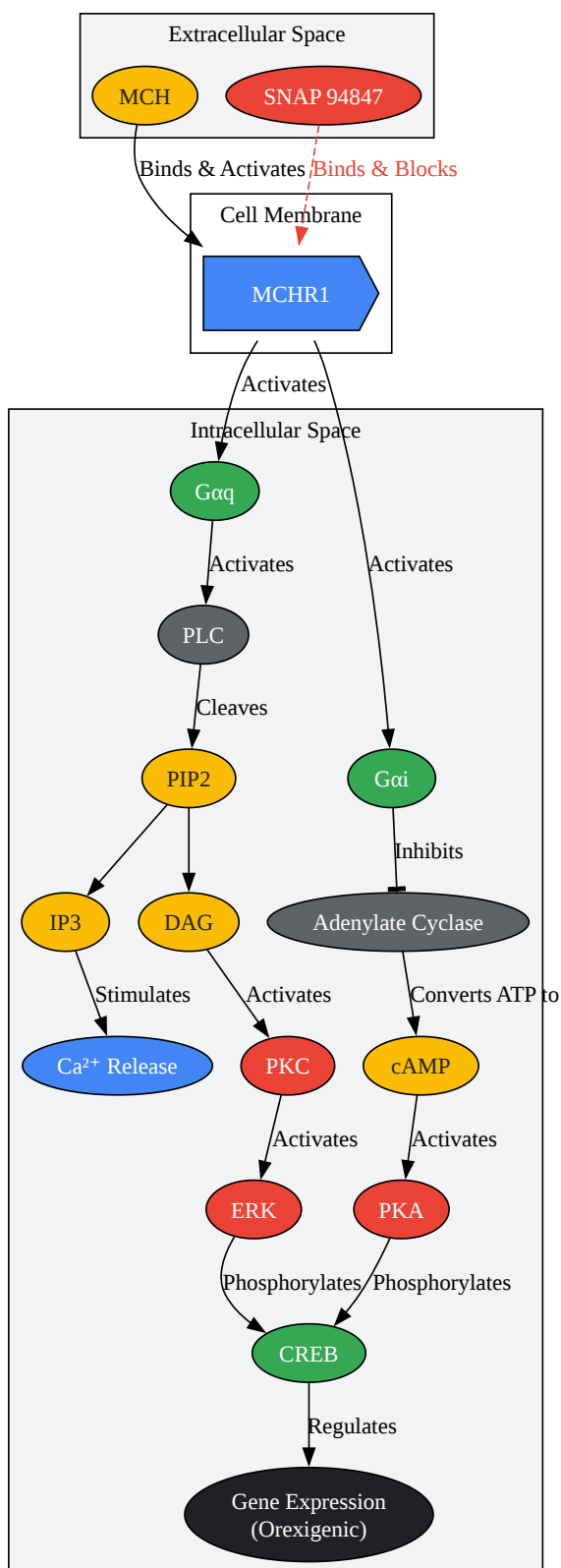
The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, with the neuropeptide MCH acting as a potent orexigenic (appetite-stimulating) signal in the central nervous system.[1][2][3] MCH is primarily produced in the lateral hypothalamus and zona incerta and exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[4][5] In rodents, MCHR1 is the predominant functional receptor.[4][5] Activation of MCHR1 by MCH leads to increased food intake and decreased energy expenditure, promoting weight gain.[1][6] Consequently, antagonism of MCHR1 has emerged as a promising strategy for the development of anti-obesity therapeutics.[2][7]

SNAP 94847 hydrochloride is a high-affinity, selective MCHR1 antagonist that has been instrumental in elucidating the role of this receptor in appetite regulation.[8][9] Its favorable

pharmacokinetic profile and demonstrated efficacy in preclinical models make it a valuable tool for research in this field.[\[8\]](#)

Mechanism of Action: MCHR1 Antagonism

SNAP 94847 hydrochloride functions as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, MCH, from activating its downstream signaling cascades. The MCHR1 is known to couple to several G-proteins, primarily G α i and G α q.



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Activation of G α i inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[\[10\]](#)[\[11\]](#) The G α q pathway stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[\[10\]](#)[\[11\]](#) These signaling events ultimately modulate neuronal activity to promote food intake. SNAP 94847 blocks these downstream effects by preventing the initial receptor activation by MCH.[\[10\]](#)[\[11\]](#)

Quantitative Data Presentation

The efficacy of **SNAP 94847 hydrochloride** and other MCHR1 antagonists has been quantified in numerous preclinical studies. The following tables summarize key findings on binding affinity, and effects on food intake and body weight.

Table 1: Binding Affinity and Selectivity of SNAP 94847

| Parameter | Value | Species | Reference(s) |
|------------------------------|-----------|---------|---------------------|
| Ki (MCHR1) | 2.2 nM | Human | [8] |
| Kd (MCHR1) | 530 pM | Human | [8] |
| Selectivity over α 1A | >80-fold | - | [8] |
| Selectivity over D2 | >500-fold | - | [8] |

Table 2: Effects of SNAP 94847 on Food Intake in Rodents

| Species/Model | Dose & Route | Study Duration | % Reduction in Food Intake | Reference(s) |
|-----------------------|----------------------|----------------|---|--------------|
| Rat (food-restricted) | 30 mg/kg, i.p. | Acute | Significant decrease in high-fat pellet intake | [12][13] |
| Rat | 10 mg/kg, i.p. | Acute | Attenuated MCH-stimulated food intake | [9] |
| Rat | 15 or 30 mg/kg, i.p. | Acute | No effect on pellet-priming-induced reinstatement | [12] |

Table 3: Effects of SNAP 94847 on Body Weight in Rodents

| Species/Model | Dose & Route | Study Duration | Effect on Body Weight | Reference(s) |
|-------------------------|---------------|----------------|---|--------------|
| Diet-induced obese mice | Not specified | Chronic | Reduction in body weight and fat mass | [2] |
| Diet-induced obese mice | Not specified | 30 days | Reduction in body weight | [1] |
| Diet-induced obese mice | Not specified | Chronic | Initial decrease driven by reduced food intake, later by preserved energy expenditure | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of key experimental protocols used to assess the efficacy of **SNAP 94847 hydrochloride**.

Food-Reinforced Operant Responding

Objective: To assess the effect of SNAP 94847 on the motivation to work for a palatable food reward.

Methodology:

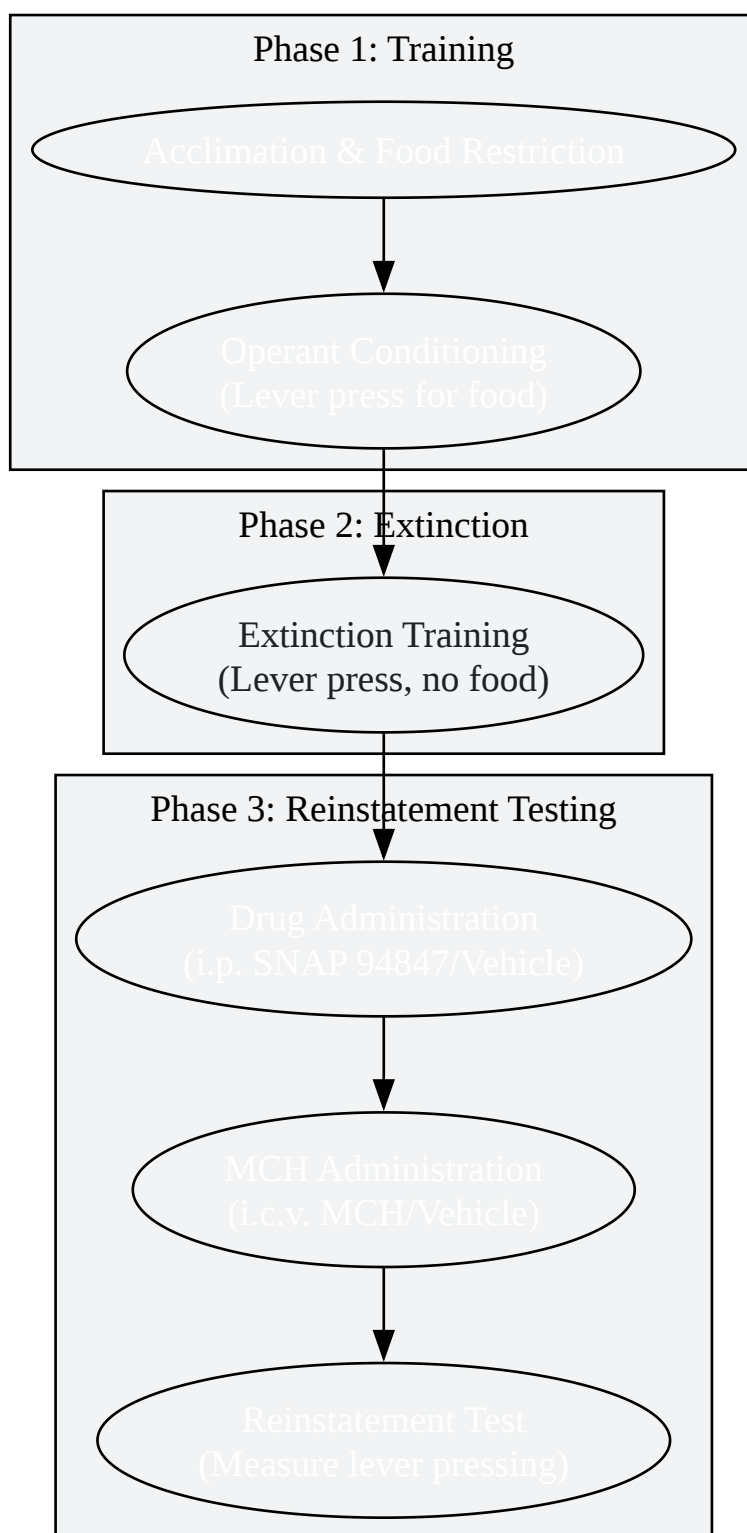
- Animal Model: Food-restricted male Long-Evans rats.[12][13]
- Apparatus: Standard operant conditioning chambers equipped with two levers and a pellet dispenser.[12]
- Training: Rats are trained to press an "active" lever to receive a high-fat food pellet on a specific reinforcement schedule (e.g., fixed-ratio or variable-interval).[12][13] Training sessions are typically conducted for a set duration (e.g., 3 hours) daily or every other day.[12][13]
- Drug Administration: **SNAP 94847 hydrochloride** is dissolved in a suitable vehicle (e.g., 20% 2-hydroxypropyl- β -cyclodextrin) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 3, 10, 30 mg/kg) a set time before the test session (e.g., 60 minutes).[12]
- Testing: The number of lever presses and pellets earned are recorded during the test session. A within-subjects design is often used, where each animal receives all drug doses in a counterbalanced order.[12]
- Data Analysis: The total number of pellets earned and the rate of lever pressing are compared across different doses of SNAP 94847 and the vehicle control.[12]

MCH-Induced Reinstatement of Food Seeking

Objective: To determine if SNAP 94847 can block the MCH-induced relapse to food-seeking behavior.

Methodology:

- Animal Model and Training: As described in the operant responding protocol.
- Extinction: Following stable responding, the food reward is withheld, and lever pressing no longer results in pellet delivery. Daily extinction sessions are conducted until responding decreases to a predetermined low level.[\[12\]](#)
- Surgical Implantation: Rats are surgically implanted with a guide cannula targeting a cerebral ventricle (e.g., lateral ventricle) for intracerebroventricular (i.c.v.) injections.[\[12\]](#)
- Drug Administration:
 - SNAP 94847 or vehicle is administered i.p. (e.g., 30 mg/kg) 60 minutes prior to the test.[\[12\]](#)
 - MCH or vehicle is administered i.c.v. (e.g., 20 μ g) shortly before the test session.[\[12\]](#)
- Testing: The number of active lever presses is recorded during the reinstatement test session.
- Data Analysis: Lever pressing following MCH administration in SNAP 94847-pretreated animals is compared to that in vehicle-pretreated animals.[\[12\]](#)



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Conclusion

SNAP 94847 hydrochloride is a valuable pharmacological tool for investigating the role of the MCH system in appetite and energy balance. As a selective MCHR1 antagonist, it effectively reduces food intake and body weight in preclinical models. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to further explore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and related metabolic disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this class of compounds.

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